molecular formula C16H22BrN B1303380 1-(1-Adamantyl)-4-methylpyridinium bromide CAS No. 20497-90-9

1-(1-Adamantyl)-4-methylpyridinium bromide

Cat. No.: B1303380
CAS No.: 20497-90-9
M. Wt: 308.26 g/mol
InChI Key: JROBPRZYLGNZEB-UHFFFAOYSA-M
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Description

1-(1-Adamantyl)-4-methylpyridinium bromide is a useful research compound. Its molecular formula is C16H22BrN and its molecular weight is 308.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adamantylation of Pyridine Derivatives

1-(1-Adamantyl)-4-methylpyridinium bromide plays a role in the adamantylation of pyridine derivatives. This process involves the reaction of hydroxypyridines with 1-bromoadamantane, leading to various adamantylation products, which are significant in the synthesis of quaternary 1-(adamant-1-yl)pyridinium salts (Shadrikova, Golovin, & Klimochkin, 2015).

Adamantyl Metal Complexes

Research indicates new routes to 1- and 2-adamantyl anion equivalents, starting from 1- and 2-adamantylzinc bromides, employing reducing metals. These adamantyl anions are used to generate various adamantyl metal complexes, highlighting the compound's versatility in complex metal chemistry (Armstrong et al., 2017).

Bromination of Anilines and Phenols

This compound contributes to the bromination of anilines and phenols. The compound, 1-Butyl-3-methylpyridinium tribromide, derived from it, is efficient in regioselective nuclear bromination of these compounds (Borikar, Daniel, & Paul, 2009).

Antimicrobial and Anti-Proliferative Activities

Derivatives of this compound, such as 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, have been synthesized and tested for antimicrobial and anti-proliferative activities. This application demonstrates the compound's potential in developing new pharmaceutical agents (Al-Mutairi et al., 2019).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(1-Adamantyl)-4-methylpyridinium bromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form inclusion complexes with α-, β-, and γ-cyclodextrins . These interactions are crucial as they can influence the stability and solubility of the compound in biological systems. Additionally, this compound causes the alkylation of Co(II) complexes of β-diketones , which can impact various biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with cyclodextrins can affect its cellular uptake and distribution, thereby modulating its impact on cellular activities . Furthermore, its interaction with Co(II) complexes can lead to changes in cellular redox states and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s adamantyl group provides a rigid and bulky structure that can interact with various enzymes and proteins, leading to enzyme inhibition or activation. For example, its interaction with cyclodextrins can alter the compound’s solubility and stability, affecting its bioavailability and activity . Additionally, the alkylation of Co(II) complexes by this compound can result in changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by its interactions with other biomolecules and environmental conditions. Studies have shown that this compound forms stable inclusion complexes with cyclodextrins, which can enhance its stability . Over time, the compound may undergo degradation, leading to changes in its biochemical activity and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular metabolism. At higher doses, it can cause toxic or adverse effects, such as cellular damage and disruption of metabolic pathways. Studies have shown that the compound’s interaction with Co(II) complexes can lead to dose-dependent changes in cellular redox states and metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, the compound’s interaction with Co(II) complexes can influence the redox state of cells and affect metabolic pathways involving β-diketones . Additionally, its inclusion complexes with cyclodextrins can modulate its bioavailability and impact on metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form inclusion complexes with cyclodextrins can enhance its solubility and facilitate its transport across cell membranes . Additionally, its interaction with Co(II) complexes can affect its distribution within cells and tissues, leading to localized effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s interactions with targeting signals and post-translational modifications can direct it to specific compartments or organelles within cells. For example, its inclusion complexes with cyclodextrins can facilitate its localization to specific cellular compartments, enhancing its biochemical activity . Additionally, its interaction with Co(II) complexes can lead to its accumulation in specific organelles, affecting cellular redox states and metabolic processes.

Properties

IUPAC Name

1-(1-adamantyl)-4-methylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N.BrH/c1-12-2-4-17(5-3-12)16-9-13-6-14(10-16)8-15(7-13)11-16;/h2-5,13-15H,6-11H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROBPRZYLGNZEB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)C23CC4CC(C2)CC(C4)C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20497-90-9
Record name 1-(1-Adamantyl)-4-methylpyridinium bromide
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